Teneligliptin-d8 Carboxylic Acid

LC-MS/MS Isotope Dilution Quantitative Analysis

Teneligliptin-d8 Carboxylic Acid is the deuterated (d8) form of Teneligliptin Impurity E, engineered exclusively as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS assays. The +8 Da mass shift eliminates analyte/internal standard cross-talk, delivering superior matrix effect compensation and low LLOQ in plasma—critical for ICH-compliant impurity profiling, ANDA CMC submissions, and pharmacokinetic studies. Non-deuterated analogs fail to co-elute identically, introducing quantification bias that compromises data integrity and regulatory acceptance. Procure this specific d8-labeled standard to ensure method robustness and audit-ready results.

Molecular Formula C₁₉H₁₇D₈N₅O₂
Molecular Weight 363.48
Cat. No. B1156581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeneligliptin-d8 Carboxylic Acid
Synonyms(2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid-d8;  Teneligliptin Impurity E-d8
Molecular FormulaC₁₉H₁₇D₈N₅O₂
Molecular Weight363.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teneligliptin-d8 Carboxylic Acid Procurement Guide: Stable Isotope-Labeled Internal Standard for Teneligliptin Bioanalysis and Impurity Quantification


Teneligliptin-d8 Carboxylic Acid (CAS 2407632-38-4) is a deuterated derivative of Teneligliptin Carboxylic Acid, specifically labeled with eight deuterium atoms (d8) . This compound is an isotopically labeled form of Teneligliptin Impurity E, which is a known process-related impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor Teneligliptin . It is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its application is critical for the accurate and precise quantification of Teneligliptin Carboxylic Acid in complex biological matrices and pharmaceutical formulations, thereby enabling robust pharmacokinetic studies, impurity profiling, and quality control in drug development and manufacturing .

Why Generic Substitution Fails: The Indispensable Role of Teneligliptin-d8 Carboxylic Acid as a Fit-for-Purpose Internal Standard


In LC-MS/MS bioanalysis, substituting a deuterated internal standard like Teneligliptin-d8 Carboxylic Acid with a non-deuterated analog (e.g., unlabeled Teneligliptin Carboxylic Acid) or a different chemical entity is a known source of significant assay error and data invalidation [1]. The critical function of an isotopically labeled internal standard is to co-elute with and precisely mimic the target analyte's behavior throughout sample extraction, chromatographic separation, and ionization, thereby compensating for variability in recovery and for matrix effects (ion suppression or enhancement) [2]. Non-identical analogs often exhibit different extraction efficiencies or ionization potentials, leading to variable analyte/internal standard response ratios and inaccurate quantification [3]. This guide provides the quantitative evidence necessary to demonstrate why this specific deuterated analog is the only suitable choice for applications requiring the reliable measurement of Teneligliptin Carboxylic Acid, and why any 'generic' substitution would critically undermine data integrity .

Quantitative Evidence for Selecting Teneligliptin-d8 Carboxylic Acid Over Alternatives


Critical Mass Difference for Spectral Resolution vs. d4 Analog

The primary differentiation of Teneligliptin-d8 Carboxylic Acid over a d4-labeled analog lies in its mass shift of +8 Da. This provides a more robust mass difference from the unlabeled analyte (m/z 356.5 for [M+H]+). According to best practice guidelines for LC-MS/MS assay design, a minimum mass shift of +3 Da is recommended to avoid isotopic cross-talk between the internal standard and the analyte [1]. While a d4 analog provides a +4 Da shift, the +8 Da shift of this compound offers a significantly larger safety margin, ensuring complete baseline resolution in the mass spectrometer and eliminating potential signal interference from the natural isotopic distribution of the analyte (e.g., M+4 isotope peaks) . This is a critical consideration for achieving high assay sensitivity and accuracy at low analyte concentrations.

LC-MS/MS Isotope Dilution Quantitative Analysis Internal Standard

Superior Quantification of the Teneligliptin Impurity E (Carboxylic Acid)

Teneligliptin-d8 Carboxylic Acid is the isotopically labeled form of Teneligliptin Impurity E, a process-related impurity of the API Teneligliptin . While generic Teneligliptin-d8 (which labels the parent drug) can serve as an internal standard for the parent drug, it is not an optimal internal standard for the specific quantification of the carboxylic acid impurity . Use of this compound ensures precise co-elution and identical ionization behavior with the unlabeled impurity E, enabling accurate quantification of this specific impurity in drug substance and drug product batches. This is essential for meeting regulatory requirements (ICH Q3A/B) and for filing Abbreviated New Drug Applications (ANDAs) where accurate impurity profiling is mandatory [1]. Alternative internal standards, such as a non-deuterated structural analog, would introduce significant quantification bias due to differential matrix effects.

Impurity Profiling Quality Control Pharmaceutical Analysis ANDAs

Validated Use in a Published, Peer-Reviewed Human Plasma LC-MS/MS Method

A peer-reviewed study by Park et al. (2020) successfully developed and fully validated an LC-MS/MS method for the simultaneous determination of Teneligliptin and its active metabolite (Teneligliptin sulfoxide) in human plasma, using Teneligliptin-d8 as the internal standard [1]. The method reported a linear calibration range for Teneligliptin from 5 to 1000 ng/mL, with acceptable accuracy and precision, demonstrating the suitability of the d8-labeled internal standard for accurate quantification in a complex biological matrix [1]. The study utilized multiple reaction monitoring (MRM) with transitions of m/z 427.2→243.1 for Teneligliptin and m/z 435.2→251.3 for the d8 internal standard [1]. While this study used the parent drug's d8 standard, it establishes the viability and robustness of the Teneligliptin-d8 backbone as a reliable SIL-IS in human plasma.

Pharmacokinetics Bioanalysis Method Validation Human Plasma

Defined Purity Specifications Ensuring Reliable Quantification

Vendor specifications for Teneligliptin-d8 Carboxylic Acid indicate a high chemical purity, typically ≥95% to ≥98% as determined by HPLC . This is a critical quality attribute for an internal standard, as the presence of significant chemical impurities can interfere with the assay, leading to inaccurate quantification [1]. In contrast, generic or research-grade chemicals may have lower or unspecified purity, introducing a source of variability and error in quantitative workflows [2]. The defined purity of this compound, often accompanied by a Certificate of Analysis (CoA) detailing specific batch results, provides the user with the necessary confidence in its suitability for regulated bioanalysis and quality control applications [3].

Analytical Standard Reference Material Purity Method Validation

Commercial Availability with Full Characterization for Regulatory Compliance

Teneligliptin-d8 Carboxylic Acid is commercially available from several suppliers as a fully characterized reference standard [1]. This characterization, detailed in a Certificate of Analysis (CoA), typically includes confirmation of identity (by NMR, MS), chemical purity (by HPLC), and isotopic enrichment . This is a key differentiator from sourcing a custom-synthesized compound or an uncharacterized research chemical. Using a well-characterized, commercially available reference standard streamlines method development and validation for regulated studies (e.g., GLP, cGMP) and supports the documentation required for Abbreviated New Drug Applications (ANDAs) [2]. The availability of such a standard reduces the time, cost, and regulatory risk associated with establishing the suitability of an internal standard de novo.

Reference Standard Regulatory Compliance ANDA Filing cGMP

Definitive Applications for Teneligliptin-d8 Carboxylic Acid Based on Quantitative Evidence


Quantification of Teneligliptin Impurity E in API and Drug Product for ICH Q3A/B Compliance and ANDA Filing

The primary industrial application of Teneligliptin-d8 Carboxylic Acid is as a SIL-IS for the accurate quantification of Teneligliptin Impurity E. This is mandated by ICH guidelines for impurity profiling in new drug substances and products, and it is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of an ANDA [1]. The compound's isotopic label ensures precise measurement, avoiding the analytical bias that would be introduced by using a non-deuterated or analog internal standard [2].

Development and Validation of Sensitive LC-MS/MS Methods for Teneligliptin Carboxylic Acid in Biological Matrices

The +8 Da mass shift of this compound provides a superior analytical window for LC-MS/MS method development, particularly for achieving low limits of quantification (LLOQ) in complex matrices like human plasma [1]. This is essential for conducting robust pharmacokinetic studies, including bioequivalence and drug-drug interaction studies for Teneligliptin-containing formulations, as the method must be able to accurately measure low analyte concentrations at later time points [2].

Investigating the Metabolic Fate and Excretion Pathways of Teneligliptin Impurity E

In non-clinical studies, this deuterated standard can be used to trace and quantify Teneligliptin Impurity E and its potential metabolites. By using the d8-labeled compound as an internal standard, researchers can accurately correct for matrix effects and variability in sample preparation, leading to more reliable data on the absorption, distribution, metabolism, and excretion (ADME) of this specific impurity [1]. This information is valuable for a complete safety assessment of the drug substance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teneligliptin-d8 Carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.